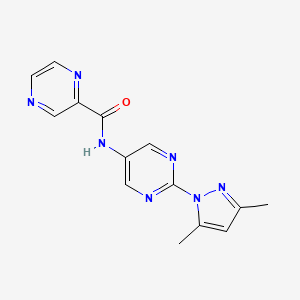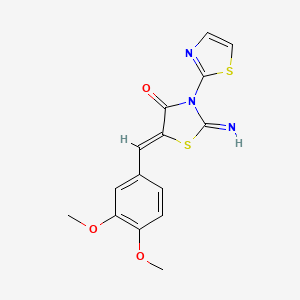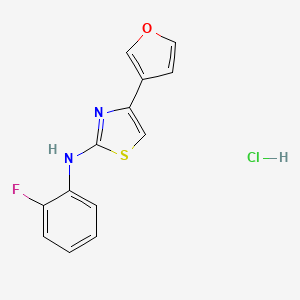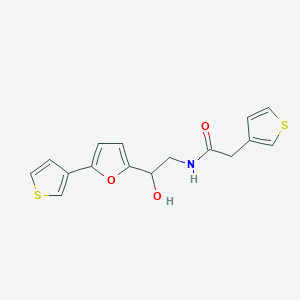
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole ring and a pyrimidine ring . Pyrazole is a five-membered ring with two nitrogen atoms and is known for its broad range of chemical and biological properties . Pyrimidine is a six-membered ring with two nitrogen atoms and is a fundamental structure in many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are planar, and the molecule may exhibit tautomeric forms due to the presence of nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The pyrazole and pyrimidine rings could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
It is known that pyrazole-containing compounds, which include this compound, are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
It is suggested that the compound may exhibit potent in vitro antipromastigote activity .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Versatility: This compound can be used in a variety of experiments due to its diverse range of biochemical and physiological effects.
2. Availability: this compound is readily available for purchase from chemical suppliers.
Limitations:
1. Cost: This compound can be expensive, which may limit its use in certain experiments.
2. Toxicity: this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide. Some of these directions include:
1. Development of New Cancer Therapies: Further research is needed to fully understand the anti-cancer properties of this compound and to develop new cancer therapies based on its mechanism of action.
2. Neurological Disorders: More research is needed to fully understand the potential use of this compound in the treatment of neurological disorders.
3. Toxicity Studies: Further studies are needed to fully understand the toxicity of this compound and its potential effects on human health.
4. Development of New
Synthesemethoden
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole with pyrimidine-5-carboxylic acid, followed by the addition of pyrazine-2-carboxylic acid. This reaction produces the desired compound, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in the field of medicine and biochemistry. Some of the applications of this compound in scientific research include:
1. Cancer Research: this compound has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can help prevent the death of neurons.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQYVMEOZEDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2686661.png)

![3-[4-Amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2686666.png)

![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)
![2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686673.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)
